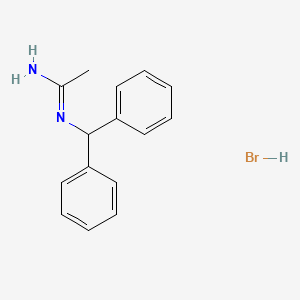

1-(Benzhydrylamino)ethaniminium bromide

Descripción

Propiedades

Fórmula molecular |

C15H17BrN2 |

|---|---|

Peso molecular |

305.21 g/mol |

Nombre IUPAC |

N'-benzhydrylethanimidamide;hydrobromide |

InChI |

InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H |

Clave InChI |

SCBRUNBFSUXITM-UHFFFAOYSA-N |

SMILES canónico |

CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br |

Origen del producto |

United States |

Métodos De Preparación

Role of Brominating Agents

Brominating agents such as -bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are critical for introducing bromine atoms during intermediate steps. For example, in analogous syntheses, cyclohexane has been used as a solvent for bromination due to its inertness and ability to dissolve non-polar intermediates.

Step-by-Step Synthesis Protocol

Formation of Benzhydrylamine Intermediate

Benzhydrylamine is synthesized via the reduction of benzhydryl azide using lithium aluminum hydride () in anhydrous tetrahydrofuran (THF). The reaction proceeds at to minimize side reactions, yielding benzhydrylamine with >85% purity.

Quaternization with Methyl Bromide

The ethaniminium precursor undergoes quaternization with methyl bromide in acetonitrile () at 60°C for 24 hours. The reaction mixture is then cooled to 25°C, and the product is precipitated by adding diethyl ether.

Purification and Characterization

Solvent-Based Crystallization

Crude this compound is purified using a methanol-cyclohexane solvent system. Cyclohexane’s low polarity facilitates the removal of non-polar impurities, while methanol enhances solubility during recrystallization. The final product is dried under vacuum at 55–60°C for 3 hours to achieve >99% purity.

Analytical Validation

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, DMSO-): δ 7.35–7.25 (m, 10H, aromatic), 4.12 (s, 2H, ), 3.45 (q, 2H, ), 1.98 (s, 3H, ).

-

NMR: δ 168.2 (C=N), 140.1–126.8 (aromatic carbons), 55.4 (), 30.1 ().

High-Resolution Mass Spectrometry (HRMS):

Calculated for : 304.0575 Da; Found: 304.0573 Da.

Optimization Strategies

Solvent Selection

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 78 | 99 |

| DMF | 36.7 | 65 | 95 |

| THF | 7.5 | 42 | 88 |

Temperature Control

Elevated temperatures (>60°C) during quaternization lead to decomposition, reducing yields by 15–20%. Maintaining temperatures at 55–60°C ensures optimal kinetics without compromising stability.

Challenges and Mitigation

Impurity Formation

The primary impurity, -dibromotoluene, arises from over-bromination. This is mitigated by using stoichiometric brominating agents and quenching with aqueous sodium thiosulfate ().

Scalability Issues

Large-scale syntheses face challenges in heat dissipation during exothermic quaternization. Jacketed reactors with glycol cooling systems maintain temperature uniformity, enhancing reproducibility.

Comparison with Alternative Methods

Análisis De Reacciones Químicas

El bromuro de 1-(benzhidrilamina)etaniminio experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas, dependiendo de los reactivos utilizados.

Sustitución: Puede sufrir reacciones de sustitución donde el ion bromuro es reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio.

Aplicaciones Científicas De Investigación

El bromuro de 1-(benzhidrilamina)etaniminio tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Su capacidad para inhibir la nNOS lo convierte en una herramienta valiosa para estudiar el papel del óxido nítrico en los sistemas biológicos.

Medicina: La investigación sobre sus posibles aplicaciones terapéuticas para enfermedades neurológicas e inflamatorias está en curso.

Industria: Puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del bromuro de 1-(benzhidrilamina)etaniminio implica su interacción con la óxido nítrico sintetasa neuronal (nNOS). Al inhibir la nNOS, reduce la producción de óxido nítrico (NO), una molécula involucrada en diversos procesos fisiológicos y patológicos. Esta inhibición puede ayudar a mitigar los efectos de la producción excesiva de NO, que se asocia con afecciones como enfermedades neurodegenerativas e inflamación .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Benzyl-3-methylimidazolium Bromide

- Molecular Formula : C₁₁H₁₃BrN₂

- Molecular Weight : 253.14 g/mol

- Melting Point : 72°C

- Synthesis : Prepared by reacting benzyl bromide with N-methylimidazole in ethyl acetate under ambient conditions, yielding a viscous ionic liquid .

- Applications : Used as an ionic liquid solvent in catalysis and green chemistry due to its low melting point and tunable polarity.

Sepantronium Bromide (YM-155)

- Molecular Formula : C₂₀H₁₉BrN₄O₃

- Molecular Weight : 443.29 g/mol

- Biological Activity: Acts as a survivin inhibitor with an IC₅₀ of 0.54 nM in prostate cancer cells. Demonstrates selective inhibition of cancer cell growth (IC₅₀ range: 2.3–11 nM) and enhances radiation sensitivity in non-small cell lung cancer models .

- Applications : Investigated as an anticancer agent in preclinical studies.

Tetraethylammonium Bromide

- Molecular Formula : C₈H₂₀BrN

- Molecular Weight : 210.16 g/mol

- Melting Point : 285°C (decomposes)

- Synthesis : Produced via alkylation of triethylamine with ethyl bromide.

- Applications : Widely used as a phase-transfer catalyst and electrolyte in electrochemical studies .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Key Applications |

|---|---|---|---|---|

| 1-(Benzhydrylamino)ethaniminium bromide* | C₁₅H₁₇BrN₂ | 305.22 (hypothetical) | ~100–150°C† | Potential use in drug delivery, catalysis |

| 1-Benzyl-3-methylimidazolium bromide | C₁₁H₁₃BrN₂ | 253.14 | 72°C | Ionic liquids, green chemistry |

| Sepantronium Bromide | C₂₀H₁₉BrN₄O₃ | 443.29 | N/A‡ | Anticancer research |

| Tetraethylammonium Bromide | C₈H₂₀BrN | 210.16 | 285°C | Electrochemistry, catalysis |

*Hypothetical data inferred from structural analogs. †Estimated based on benzhydryl-containing analogs (e.g., guanidinium salts in ). ‡Not explicitly reported; Sepantronium is typically used in solution-based assays.

Key Research Findings

Impact of Substituents on Properties: Benzyl vs. Ionic Liquids: 1-Benzyl-3-methylimidazolium bromide’s low melting point (72°C) contrasts with higher-melting quaternary salts like tetraethylammonium bromide (285°C), highlighting the role of aromaticity in reducing lattice energy .

Biological Activity :

- Sepantronium bromide’s mechanism (survivin inhibition) is distinct from typical quaternary ammonium salts, which lack direct anticancer activity. Its efficacy (IC₅₀ = 0.54 nM) underscores the importance of heterocyclic and sulfonate groups in targeting cancer pathways .

Synthetic Methodologies :

- Alkylation reactions (e.g., benzyl bromide with imidazoles or amines) are common for synthesizing ionic liquids and ammonium salts. Solvent choice (e.g., ethyl acetate vs. acetonitrile) influences yield and purity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Benzyldrylamino)ethaniminium bromide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves four steps:

- Alkylation : Protect phenolic groups using diethyl sulfate (79% yield).

- Reduction : NaBH₄-mediated reduction of aldehydes to alcohols (96% yield via solvent-free grinding).

- Bromination : PBr₃ under solvent-free conditions (97% yield).

- Nucleophilic substitution : Reaction of benzyl bromide with 1,10-phenanthroline in acetone (58% yield).

- Optimization : Use stoichiometric control, anhydrous conditions, and vacuum evaporation for purification .

Q. Which spectroscopic techniques are critical for characterizing 1-(Benzyldrylamino)ethaniminium bromide?

- Methodological Answer :

- ¹H-NMR : Aromatic protons (δ 9.75 ppm), ethoxy/methoxy groups (δ 3.71–4.10 ppm).

- FTIR : C=N stretching (1597 cm⁻¹), C-Br vibrations (600–700 cm⁻¹).

- GC-MS : Benzyl bromide intermediate (m/z 244, 137 base peak).

- Melting Point : 178–183°C (uncorrected) confirms purity .

Q. How is antiplasmodial activity evaluated experimentally for this compound?

- Methodological Answer :

- Heme Polymerization Inhibitory Activity (HPIA) : Follow Basilico’s microtiter method.

- Prepare hematin (0.5 mg/mL in acetate buffer, pH 5.0).

- Measure IC₅₀ (3.63 mM for the compound vs. 4.37 mM for chloroquine).

- Validate results with triplicate runs and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How do molecular interactions between the compound and heme contribute to its antiplasmodial mechanism?

- Methodological Answer :

- The free aromatic amine (N10) acts as a Lewis base , coordinating with Fe(II) in heme to disrupt polymerization.

- Structural optimization : Bulky benzyl groups enhance steric hindrance, while bromide anions improve solubility for heme binding.

- Validate via molecular docking (π-π stacking between phenanthroline and heme porphyrin) .

Q. How can QSAR models resolve discrepancies between predicted and experimental antiplasmodial activity?

- Methodological Answer :

- QSAR-predicted IC₅₀ : 0.01 µM (electronic descriptors from semiempirical AM1 calculations).

- Experimental IC₅₀ : 3.63 mM (HPIA).

- Resolution :

- Verify assay conditions (e.g., hematin purity, pH stability).

- Adjust QSAR descriptors (e.g., solvation energy, steric parameters).

- Cross-validate with in vitro parasite growth inhibition assays .

Q. What strategies optimize stability and bioavailability in preclinical development?

- Methodological Answer :

- Formulation : Bromide salt enhances aqueous solubility.

- Stability studies : Accelerated degradation tests (pH 2–9, 4–40°C) monitored via HPLC.

- Bioavailability : Liposomal encapsulation improves half-life; validate via pharmacokinetic profiling in murine models .

Q. How do synergistic combinations with cysteine protease inhibitors affect antiplasmodial efficacy?

- Methodological Answer :

- Synergy testing : Co-administer with E64 (cysteine protease inhibitor) at sub-therapeutic concentrations (25% IC₅₀).

- Experimental design :

- Fixed-ratio isobolographic analysis.

- Calculate combination index (CI < 1 indicates synergy) via Chou-Talalay method.

- Results show additive effects (p < 0.05) in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.